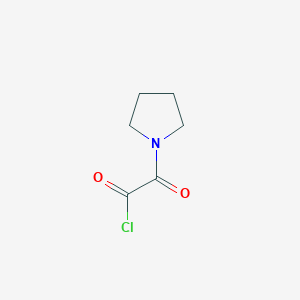

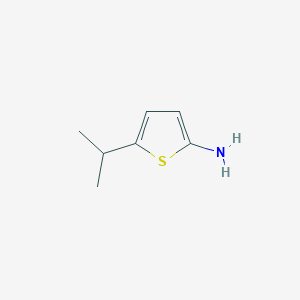

2-(Aminomethyl)-3-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)pyridine, a compound similar to 2-(Aminomethyl)-3-chloroaniline, is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also acts as a chelating ligand for the synthesis of complexes .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are often catalyzed by transition metals . For example, a well-defined aminomethyl cyclopalladated complex has been used for the catalysis of a series of aminomethylation reactions .Scientific Research Applications

Synthesis of 1,2-Diamines

The compound 2-(Aminomethyl)-3-chloroaniline can be used in the synthesis of 1,2-diamines. An efficient method for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination is reported . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .

Synthesis of Pyrrolidines and Piperidines

The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with a good enantioselectivity . The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .

Synthesis of Oxadiazole Derivatives

The compound can be used in the synthesis of oxadiazole derivatives. For example, 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a versatile chemical compound used in various scientific research applications.

Medicinal Chemistry

Given the presence of the oxadiazole ring and the amine functional groups, researchers might be interested in exploring 5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride for its potential applications in medicinal chemistry. The oxadiazole ring is present in many bioactive molecules. Researchers might investigate this compound for its antimicrobial or anti-cancer properties.

Material Science

Compounds with amine groups can be useful building blocks in polymer synthesis. Researchers might explore this molecule’s suitability for the development of novel materials.

Synthesis of Propanoic Acid Derivatives

3-amino-2-(aminomethyl)propanoic acid dihydrochloride has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent for the synthesis of other compounds, as a buffer, and as a chelating agent.

properties

IUPAC Name |

2-(aminomethyl)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 |

Source

|

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-chloroaniline | |

CAS RN |

109319-83-7 |

Source

|

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)